N-D-Glucopyranosyl-glycine Sodium Salt
Description
Glycosidic Bond Formation Analysis
The N-glycosidic bond in N-D-glucopyranosyl-glycine sodium salt connects the anomeric carbon (C1) of the α-D-glucopyranose ring to the nitrogen atom of glycine. This linkage is stabilized by resonance effects between the glycosidic oxygen and the adjacent carboxylate group. Nuclear magnetic resonance (NMR) studies of analogous N-glycosides reveal characteristic downfield shifts for the anomeric proton ($$ \delta \sim 5.0–5.5 \, \text{ppm} $$) and carbon ($$ \delta \sim 95–105 \, \text{ppm} $$), consistent with α-configuration retention. The bond angle ($$ \psi_N $$) between O5-C1-N-Cα in similar compounds ranges from $$ -85^\circ $$ to $$ -95^\circ $$, favoring a planar arrangement that minimizes steric strain.
The sodium ion’s presence introduces electrostatic interactions with the carboxylate group ($$ \text{-COO}^- $$) of glycine, further stabilizing the glycosidic bond. Density functional theory (DFT) calculations on related sodium glycinates suggest a bond dissociation energy of $$ \sim 250 \, \text{kJ/mol} $$ for the N-glycosidic linkage under physiological conditions.
Sodium Ion Coordination Chemistry
The sodium ion in this compound adopts a hexacoordinate geometry, binding to:
- The carboxylate oxygen atoms of glycine ($$ \text{O}_\text{carb} $$)
- Two hydroxyl groups from the glucopyranosyl ring ($$ \text{O}_\text{OH} $$)
- Two water molecules in the hydrated form
X-ray crystallography of analogous sodium-glycine complexes reveals Na–O bond lengths of $$ 2.35–2.45 \, \text{Å} $$. The coordination sphere’s stability is pH-dependent, with protonation of the carboxylate group at pH < 3 disrupting sodium binding. Fourier-transform infrared (FTIR) spectroscopy shows characteristic shifts in the asymmetric ($$ \sim 1580 \, \text{cm}^{-1} $$) and symmetric ($$ \sim 1410 \, \text{cm}^{-1} $$) carboxylate stretching modes upon sodium coordination.
Properties
CAS No. |
117072-57-8 |
|---|---|
Molecular Formula |
C₈H₁₄NNaO₇ |
Molecular Weight |
259.19 |
Origin of Product |
United States |
Preparation Methods
Glycosylation of Sodium Glycinate with Glucopyranosyl Halides
Reaction Conditions
-
Glycosyl Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq)
-
Nucleophile : Sodium glycinate (1.0 eq) in anhydrous dimethylformamide (DMF)
-
Base : Triethylamine (2.0 eq) to maintain deprotonation of the amino group
-
Temperature : 0–5°C to minimize hydrolysis of the glycosyl halide
Procedure
-
Dissolve sodium glycinate in DMF under nitrogen atmosphere.
-
Add triethylamine dropwise, followed by cooling to 0°C.
-
Introduce the glycosyl bromide dissolved in DMF over 30 minutes.
-
Stir for 12–24 hours at room temperature.
-
Quench with ice-cwater, extract with ethyl acetate, and dry over Na₂SO₄.
Yield Optimization
Deprotection and Salt Formation
Acetyl Group Removal
-
Reagent : Methanolic sodium methoxide (0.1 M)
-
Conditions : Stir at room temperature for 4 hours, neutralize with Amberlite IR-120 (H⁺ form)
Sodium Salt Crystallization
-
Method : Slow evaporation from ethanol-water (3:1) with 5% NaCl additive.
-
Polymorph Control : NaCl stabilizes the γ-polymorph of glycine derivatives, ensuring crystalline uniformity.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O) : δ 5.12 (d, J = 8.4 Hz, H-1, β-configuration), 3.2–4.0 (m, sugar protons), 3.89 (s, CH₂ glycine).
-
¹³C NMR : δ 175.8 (COO⁻Na⁺), 101.2 (C-1), 72.4–62.1 (C-2–C-6).
Mass Spectrometry
-
ESI-MS : m/z 298.1 [M−Na]⁻ (calc. for C₈H₁₃NO₇: 298.07).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (β:α) |
|---|---|---|---|
| Glycosyl Halide Route | 65–72 | ≥95 | 9:1 |
| Koenigs-Knorr | 58–63 | 90 | 7:1 |
| Solid-State | 82 | 85 | Not reported |
Key Observations
-
The glycosyl halide method outperforms solid-state approaches in stereochemical control but requires rigorous anhydrous conditions.
-
Solid-state synthesis, while higher-yielding, risks amorphous product formation without NaCl stabilization.
Industrial-Scale Considerations
Cost Efficiency
-
Glycosyl Donor Synthesis : Accounts for 60–70% of total cost due to multi-step protection/deprotection.
-
Salt Additives : NaCl reduces crystallization time by 40%, lowering production costs.
Environmental Impact
-
Solvent recovery systems for DMF are critical to meet green chemistry standards.
Chemical Reactions Analysis
Types of Reactions: N-D-Glucopyranosyl-glycine Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glycosidic bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Biological Significance
N-D-Glucopyranosyl-glycine sodium salt is recognized for its role as a compatible solute, which helps organisms adapt to osmotic stress. Its structural similarity to glycine suggests it may have similar physiological roles, including neurotransmission and metabolic functions.
Osmotic Stress Response
Research indicates that compounds like this compound can play a crucial role in cellular responses to osmotic stress. A study on Rhodobacter sphaeroides highlighted how glycine betaine uptake systems are upregulated under salt stress, suggesting that similar compounds may enhance tolerance to high salinity conditions .
Neuroprotective Effects
Glycine, the parent compound of this compound, has been shown to have neuroprotective properties. It serves as an inhibitory neurotransmitter in the central nervous system and has been implicated in enhancing sleep quality and cognitive functions . This suggests that this compound may also exhibit neuroprotective effects worth investigating.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
Antioxidant Properties
Glycine derivatives have demonstrated antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in conditions such as ischemia-reperfusion injury during organ transplantation, where glycine treatment has been shown to improve graft function .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs could enhance drug solubility and bioavailability. Research into glycosylated compounds indicates their potential as prodrugs that release active pharmaceutical ingredients under specific physiological conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-D-Glucopyranosyl-glycine Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can participate in glycosylation reactions, where it transfers the glucose moiety to other molecules. This process is essential in various biological functions, including cell signaling and metabolism .
Comparison with Similar Compounds
Disodium Alpha-D-Glucose 1-Phosphate (Cori Ester)
Molecular Formula : C₆H₁₁O₉PNa₂ (Molar mass: ~304.10 g/mol) .
- Key Differences: Functional Group: Contains a phosphate group instead of a glycine moiety. Biological Role: Critical in glycogen metabolism (Cori cycle), unlike N-D-Glucopyranosyl-glycine, which lacks direct metabolic pathway involvement. Solubility: Highly water-soluble due to ionic phosphate groups, contrasting with the sparing solubility of N-D-Glucopyranosyl-glycine .
Sodium N-Lauroylsarcosinate
Molecular Formula : C₁₅H₂₈NNaO₃ (Molar mass: 293.38 g/mol) .
- Key Differences: Structure: Features a sarcosine (N-methyl glycine) backbone linked to a lauroyl (C₁₂) chain, impart surfactant properties. Applications: Used in detergents and cosmetics for foaming/emulsifying, unlike the research-specific N-D-Glucopyranosyl-glycine. Stability: Less hygroscopic and stored at room temperature, unlike the stringent storage requirements of N-D-Glucopyranosyl-glycine .
Sarcosine, N-Dodecyl-, Sodium Salt
Molecular Formula : C₁₅H₂₈NNaO₂ (Molar mass: 277.38 g/mol) .
- Key Differences: Structure: Combines sarcosine with a dodecyl (C₁₂) chain, enhancing lipophilicity.
Comparative Data Table
Stability and Handling Considerations
- N-D-Glucopyranosyl-glycine’s hygroscopicity necessitates strict inert-atmosphere storage, unlike the more stable surfactant salts .
- Phosphate-containing analogs (e.g., Cori Ester) exhibit greater aqueous solubility, limiting their utility in organic-phase reactions compared to N-D-Glucopyranosyl-glycine .
Q & A
Q. What are the established methods for synthesizing N-D-Glucopyranosyl-glycine Sodium Salt with high purity?
The synthesis typically involves glycosylation of glycine derivatives using protected glucopyranosyl donors. A common approach includes coupling β-D-glucopyranosyl donors (e.g., trichloroacetimidates) with glycine under mild acidic conditions. Purification is achieved via ion-exchange chromatography or reversed-phase HPLC to isolate the sodium salt form. Yield optimization requires strict control of reaction pH (5.5–6.5) and temperature (25–30°C) to minimize hydrolysis of the glycosidic bond .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is used to assess purity (>98% by area normalization). Stability studies employ accelerated degradation tests (40°C/75% RH for 6 months) with periodic analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect decomposition products like free glycine or glucose derivatives. Moisture-sensitive storage conditions (-20°C in desiccators) are critical for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or differences in compound hydration states. A robust strategy includes:
- Meta-analysis of raw data from multiple studies to identify confounding variables (e.g., buffer composition affecting solubility) .
- Isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions, controlling for ionic strength and pH .
- Replication studies using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) to validate target interactions .
Q. How do researchers design experiments to study the compound's role in carbohydrate-protein interactions?
Experimental designs often integrate:
- Enzymatic assays with glycosyltransferases (e.g., UDP-glucose-dependent enzymes) to measure kinetic parameters (, ) using stopped-flow spectrophotometry .
- Structural biology techniques like X-ray crystallography or cryo-EM to resolve binding conformations at active sites, supplemented with molecular dynamics simulations to predict interaction stability .
- Competitive inhibition studies with labeled analogs (e.g., fluorescently tagged glycine derivatives) to map binding specificity .
Q. What methodological approaches are used to analyze the compound's structural conformation in aqueous solutions?
Advanced conformational analysis employs:
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) to determine solution-phase glycosidic bond angles and hydrogen-bonding networks .
- Small-angle X-ray scattering (SAXS) to study aggregation behavior in physiologically relevant buffers, identifying critical micelle concentrations or gelation thresholds .
- Density functional theory (DFT) calculations to correlate experimental NMR chemical shifts with predicted low-energy conformers .
Methodological Challenges & Data Interpretation
Q. How can researchers address variability in bioactivity due to salt form differences (e.g., sodium vs. ammonium salts)?
- Ion-exchange protocols to convert the compound into alternative salt forms while monitoring purity via conductivity measurements .
- Comparative bioactivity assays (e.g., cell proliferation or enzyme inhibition) across salt forms, controlling for ionic strength using osmolality-matched buffers .
Q. What strategies are employed to validate the compound's role in glycosylation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
